molecular formula C6H10O3 B11769757 (2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

Cat. No.: B11769757
M. Wt: 130.14 g/mol
InChI Key: XXMTWIWOEJYQMH-HCWXCVPCSA-N
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Description

The compound “(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol” is a bicyclic furan derivative with a hydroxyl group at the 2-position of the fused ring system. Its stereochemistry (2S,3aS,6aR) defines the spatial arrangement of substituents, which is critical for its biological activity and synthetic utility. Instead, extensive literature exists on its positional isomer, (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a key component of HIV protease inhibitors like Darunavir . Given the evidence’s focus on the 3-ol derivative, this article will primarily discuss (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (hereafter referred to as 3R-BFOL) and its analogs, while noting structural and functional distinctions.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(3aS,5S,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-ol

InChI

InChI=1S/C6H10O3/c7-5-3-4-1-2-8-6(4)9-5/h4-7H,1-3H2/t4-,5-,6+/m0/s1

InChI Key

XXMTWIWOEJYQMH-HCWXCVPCSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1C[C@H](O2)O

Canonical SMILES

C1COC2C1CC(O2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol can be achieved through stereoselective synthesis. One method involves the use of diastereomerically pure intermediates. For example, the compound can be synthesized from (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one through a series of stereoselective reactions, including crystallization and epimerization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of diastereomerically pure intermediates can be scaled up for industrial applications. The optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

A. Positional Isomers: 2-Ol vs. 3-Ol Derivatives

The hydroxyl group’s position (2 vs. 3) significantly impacts molecular interactions. While 3R-BFOL is a well-studied HIV protease inhibitor ligand , the 2-ol isomer lacks documented biological relevance in the provided evidence. The 3R configuration in 3R-BFOL enables optimal hydrogen bonding with protease active sites, a feature likely disrupted in the 2-ol isomer due to altered spatial orientation.

B. Bicyclic Furan Derivatives in HIV Therapeutics

3R-BFOL is compared to structurally related compounds used in HIV drug design:

Compound Name Key Structural Features Biological Role Synthesis Method (Yield, ee) Reference
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Bicyclic furan, 3R-OH Darunavir side chain (HIV protease inhibition) Organocatalyzed aldol (45%, >99% ee)
(3aS,5R,6aR)-Hexahydro-2H-cyclopenta[b]furan-5-yl Cyclopentane-fused furan, 5R-OH Modified P2 ligand (protease binding) TFA-mediated coupling (51% yield)
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl carbamates Carbamate-linked sulfonamide groups Broad-spectrum antiviral activity Sulfonylation and chromatography (45–68% yield)

C. Stereochemical Variants

  • 3S-BFOL : The enantiomer of 3R-BFOL exhibits negligible protease inhibition due to mismatched stereochemistry .
  • Epimeric Intermediates : (3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2-one is a precursor in 3R-BFOL synthesis, epimerized under basic conditions .

A. Key Routes to 3R-BFOL

One-Pot Photocycloaddition : Uses furan and Cbz-glycolaldehyde, achieving 99% ee via lipase resolution .

Organocatalyzed Aldol Reaction: Proline-catalyzed cross-aldol between aldehydes (45% yield, >99% ee) .

Anti-Aldol Strategy: Titanium enolate-mediated reaction (>99% ee) .

B. Comparative Efficiency

Method Yield (%) ee (%) Scalability Green Chemistry Metrics
Photocycloaddition + Resolution 75–85 99 Moderate Low (toxic reagents)
Organocatalyzed Aldol 45 >99 High High (aqueous conditions)
Anti-Aldol with Chiral Auxiliary 60–70 >99 Moderate Medium (solvent waste)

A. HIV Protease Inhibition

3R-BFOL in Darunavir achieves sub-nanomolar binding affinity (Kd = 0.09 nM) due to:

  • Hydrogen bonds with Asp29/Asp30 .
  • Hydrophobic interactions with protease flaps .

C. Comparative IC50 Values

Compound Target IC50 (nM) Selectivity Index Reference
Darunavir (with 3R-BFOL) HIV-1 Protease 0.09 >1000
Compound 17a HIV-1 Protease 1.2 850
Compound 19b HIV-1 Protease 2.8 620

Biological Activity

(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to various pharmacologically active agents, including HIV protease inhibitors. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C10H16O2\text{C}_{10}\text{H}_{16}\text{O}_2

This structure features a hexahydrofurofuran ring system which contributes to its biological properties.

1. HIV Protease Inhibition

One of the most significant biological activities of this compound is its role as a ligand in HIV protease inhibitors . Research indicates that this compound can enhance the effectiveness of existing protease inhibitors like darunavir by improving binding affinity to the enzyme's active site. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against HIV-1 protease, which is essential for viral replication .

The mechanism through which this compound exerts its inhibitory effects involves:

  • Hydrogen Bonding : The P2 carbonyl of the compound forms strong hydrogen bonds with residues in the enzyme's active site.
  • Structural Compatibility : Its bicyclic structure allows it to fit well into the binding pocket of HIV protease, leading to effective inhibition of the enzyme's activity .

Case Study 1: Synthesis and Evaluation

A study conducted by Babu et al. (2011) synthesized this compound and evaluated its diastereoselectivity in forming a potent HIV protease inhibitor. The compound was synthesized with 99% diastereoselectivity and demonstrated significant inhibitory effects against HIV protease in vitro .

Case Study 2: Structure-Based Drug Design

In another study focusing on structure-based drug design, researchers incorporated this compound into a series of novel inhibitors. The resulting compounds showed improved binding affinities and enhanced potency against multidrug-resistant strains of HIV .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
HIV Protease InhibitionPotent inhibitor with improved binding affinity to HIV proteaseBabu et al., 2011
Structural CompatibilityBicyclic structure fits well in the protease active sitePMC4765732
DiastereoselectivitySynthesized with 99% diastereoselectivityBabu et al., 2011

Q & A

Q. What are the recommended methods for synthesizing (2S,3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol with high enantiomeric purity?

Synthesis typically involves stereoselective catalytic processes or enzymatic resolution. For example, asymmetric aldol reactions using chiral catalysts (e.g., proline derivatives) can achieve >98% enantiomeric excess (e.e.) under optimized conditions (0°C, 3 hours, followed by acid quenching and purification via solvent extraction) . Optical rotation measurements (e.g., [α]D = -44° in methanol) and chiral HPLC are critical for verifying purity .

Q. How can the structural stability of this compound be assessed under varying experimental conditions?

Stability studies should include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to monitor decomposition above 117–119°C .
  • pH sensitivity : Hydrolysis studies in acidic/basic buffers (e.g., 0.1M HCl/NaOH) tracked via NMR or LC-MS .
  • Light exposure : UV-Vis spectroscopy to detect photodegradation products .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : NIOSH-approved face shields, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments reported for this compound?

Conflicting stereochemical data can arise from crystallographic vs. spectroscopic methods. To resolve:

  • X-ray crystallography : Definitive determination of absolute configuration using single-crystal analysis .
  • Comparative NMR : Match coupling constants (e.g., JJ-values for vicinal protons) with known diastereomers .
  • Computational modeling : Density functional theory (DFT) calculations to predict 1H^1H/13C^{13}C NMR shifts .

Q. How do catalytic systems (e.g., Rh, Pd) influence the compound’s reactivity in C–C bond-forming reactions?

Transition-metal catalysts enable selective functionalization:

  • Rhodium : Activates Si–C bonds for silacycle formation under mild conditions (25°C, 12 hours) .
  • Palladium : Facilitates cross-coupling with alkynes via C(sp3^3)–H activation, yielding benzosilole derivatives . Reaction monitoring via GC-MS or in situ IR is recommended to optimize yields .

Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?

  • LC-HRMS : Detects impurities at ppm levels using high-resolution mass filters .
  • Chiral GC : Identifies enantiomeric contaminants (e.g., <2% of (2R,3aR,6aS)-isomer) .
  • 2D NMR (HSQC, HMBC) : Assigns impurity structures via long-range 1H^1H-13C^{13}C correlations .

Q. How can computational tools predict the compound’s metabolic pathways in pharmacological studies?

  • In silico metabolism : Software like Schrödinger’s ADMET Predictor models cytochrome P450 interactions .
  • Docking simulations : Identify binding affinities with target enzymes (e.g., HIV protease for darunavir analogs) .

Methodological Considerations

  • Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) in asymmetric syntheses to minimize racemization .
  • Scale-up challenges : Optimize solvent systems (e.g., methanol/water mixtures) to prevent exotherms during large-scale reactions .
  • Data validation : Cross-reference experimental optical rotations with literature values (e.g., [α]D = -44° in methanol) to confirm batch consistency .

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